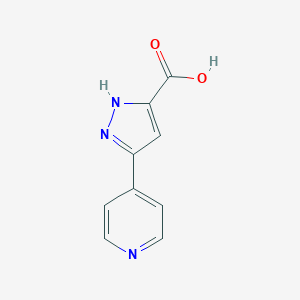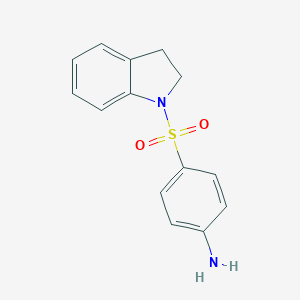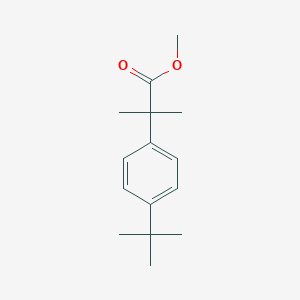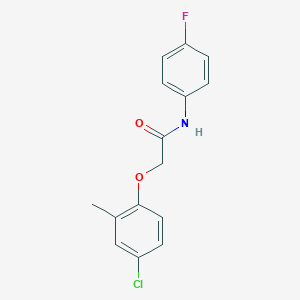![molecular formula C24H20N2O2S2 B185636 N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide CAS No. 5636-22-6](/img/structure/B185636.png)
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells and immune cells.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that is expressed in B cells, T cells, and myeloid cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide leads to the inhibition of BCR signaling and the subsequent apoptosis of cancer cells and immune cells. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of Toll-like receptors (TLRs) in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide have been studied in various preclinical models. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the phosphorylation of BTK and downstream signaling molecules, such as AKT and ERK. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits tumor growth and prolongs survival in mouse models of lymphoma and leukemia. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has demonstrated antitumor activity in preclinical models of various cancers, including lymphoma and leukemia. However, one of the limitations of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Furthermore, the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans have not yet been established.
Orientations Futures
There are several future directions for the study of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide. First, clinical trials are needed to determine the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans. Second, the potential for combination therapy with N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide and other targeted agents should be explored. Third, the role of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis, should be further investigated. Finally, the development of more potent and selective BTK inhibitors may improve the therapeutic potential of this class of agents.
Méthodes De Synthèse
The synthesis of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The method for synthesizing N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-methylthiophene-5-carboxylic acid with 4-bromo-3-methylbenzoic acid to form an intermediate compound, which is then coupled with 4-amino-3-methylphenylthiocarbamide to produce N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the activity of BTK in various cell lines, including B-cell lymphoma and chronic lymphocytic leukemia cells. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has antitumor activity in mouse models of lymphoma and leukemia. Furthermore, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
Propriétés
Numéro CAS |
5636-22-6 |
|---|---|
Nom du produit |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
Formule moléculaire |
C24H20N2O2S2 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2S2/c1-15-13-17(7-9-19(15)25-23(27)21-5-3-11-29-21)18-8-10-20(16(2)14-18)26-24(28)22-6-4-12-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
BVZRJRKWOQPGII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



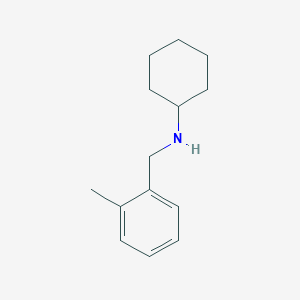

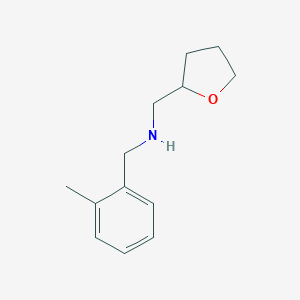
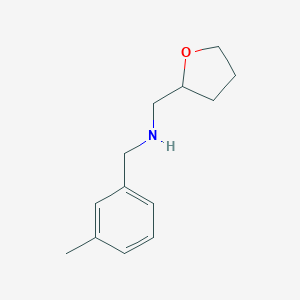
![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)
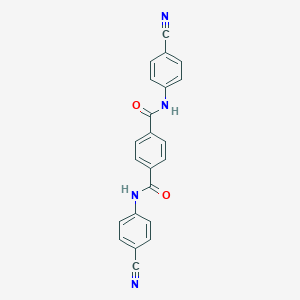
![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
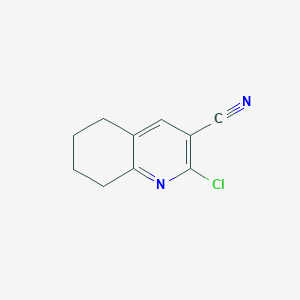
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
